![molecular formula C11H14O3S B1470895 [5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid CAS No. 1447966-08-6](/img/structure/B1470895.png)
[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Activity
- Synthesis and Antileukemic Activity : [5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid derivatives have been synthesized and evaluated for their antileukemic activity. In one study, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and related derivatives were created, showing promising antileukemic activity comparable to mitomycin (Ladurée et al., 1989).
Pharmacological Profile
- Pharmacological Profile : A derivative of this compound, ML 3000, was identified as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited various pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects in animal experiments (Laufer et al., 1994).
Antimicrobial Activity
- Antimicrobial Activity : Derivatives of this compound have been explored for antimicrobial properties. For instance, new pyridothienopyrimidines and pyridothienotriazines, synthesized from derivatives of this compound, were tested for their antimicrobial activities, showing potential as antimicrobial agents (Abdel-rahman et al., 2002).
Anticancer Activity
- Anticancer Activity : Certain derivatives of this compound have been investigated for their potential anticancer properties. Research indicates that these compounds, particularly those modified as HDAC inhibitors, show selective inhibition of colon cancer cell proliferation (Rayes et al., 2019) (Rayes et al., 2020).
Aldose Reductase Inhibitors
- Aldose Reductase Inhibitors : Compounds synthesized from this compound have been evaluated as aldose reductase inhibitors, showing potency in inhibiting this enzyme which is significant in diabetic complications (Ogawva et al., 1993).
Sensing Activities and Magnetic Properties
- Sensing Activities and Magnetic Properties : Derivatives of this compound have been utilized in the functionalization of microporous lanthanide-based metal-organic frameworks. These derivatives exhibited sensing properties towards certain chemicals and demonstrated significant magnetic properties (Wang et al., 2016).
Propiedades
IUPAC Name |
2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)10(14)8-5-4-7(15-8)6-9(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLZOXMFFAMYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



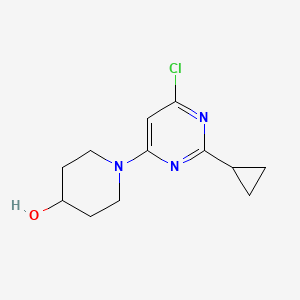
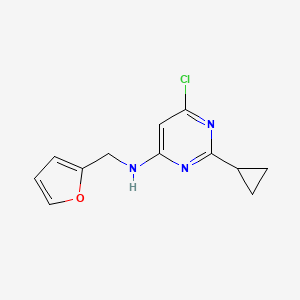
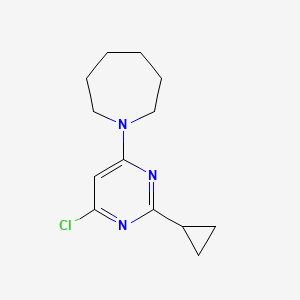

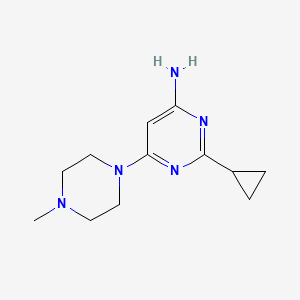
![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

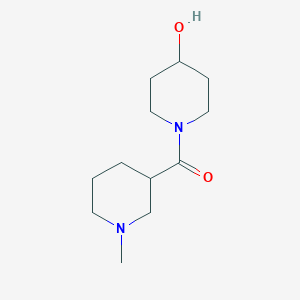
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)
